molecular formula C7H6N2O3 B067658 1-(3-Nitropyridin-4-yl)ethanone CAS No. 161871-65-4

1-(3-Nitropyridin-4-yl)ethanone

Cat. No. B067658
M. Wt: 166.13 g/mol
InChI Key: WJBPEUKZXRFJDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Nitropyridin-4-yl)ethanone derivatives involves various strategies, including the reaction of nitrochromone with electron-rich aminoheterocycles and anilines through a formal [3+3] cyclocondensation, leading to a variety of hetero(carbo)annulated 3-nitropyridines. This process is characterized by high yields and a broad scope, demonstrating the versatility of the starting materials and the efficiency of the synthetic routes (Iaroshenko et al., 2012).

Molecular Structure Analysis

The molecular structure of 1-(3-Nitropyridin-4-yl)ethanone and its derivatives is often confirmed through various spectroscopic techniques, including IR, 1H NMR, and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecules. For instance, the structure of certain derivatives has been elucidated through single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the properties and reactivity of these compounds (Cao et al., 2011).

Chemical Reactions and Properties

1-(3-Nitropyridin-4-yl)ethanone undergoes various chemical transformations, including hydrazinolysis, which leads to the formation of hydrazones, and oxidation reactions that yield carboxylic acids. These reactions are pivotal for generating functionalized compounds with potential applications in different domains of chemistry and biology (Smolyar, 2010).

Scientific Research Applications

  • Chemical Transformations : Smolyar (2010) studied the transformations of 3-nitropyridin-4(1H)-one and its derivatives, leading to the formation of compounds like 1-(1H-pyrazol-3-yl)ethanone hydrazone, which can be further oxidized to yield 1H-pyrazole-3-carboxylic acid (Smolyar, 2010).

  • Solid-Liquid Phase Equilibrium Research : Li et al. (2019) conducted research on the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in solvents like methanol and n-propanol. They constructed isothermal ternary phase diagrams, which are crucial in the separation processes of these compounds (Li et al., 2019).

  • Synthesis and Biological Activity of Derivatives : Oliveira et al. (2012) synthesized new 1,3,4-oxadiazole derivatives starting from 1-(3-nitropyridin-4-yl)ethanone compounds, showing strong anti-staphylococcal activity against various strains of Staphylococcus aureus (Oliveira et al., 2012).

  • Luminescent Properties : Xu et al. (2010) studied the luminescent properties of terbium and europium complexes with amino-alkenone type ligands, including derivatives of 1-(3-nitropyridin-4-yl)ethanone. They analyzed their crystal structures and investigated their luminescent properties under UV light (Xu et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3-nitropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5(10)6-2-3-8-4-7(6)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBPEUKZXRFJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376279
Record name 1-(3-nitropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitropyridin-4-yl)ethanone

CAS RN

161871-65-4
Record name 1-(3-nitropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Morgentin, G Pasquet, P Boutron, F Jung… - Tetrahedron, 2008 - Elsevier
This paper describes the different strategies devised and applied to overcome the selectivity issues in the syntheses of 6,7-disubstituted-1H-quinolin-4-one, 7-substituted-1H-1,6-…
Number of citations: 26 www.sciencedirect.com

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